molecular formula C6H13NO2 B13304499 (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

Cat. No.: B13304499
M. Wt: 131.17 g/mol
InChI Key: QVUIHZHGZPZYKO-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is a chiral amino alcohol of high interest in medicinal and synthetic chemistry. This compound features both a primary amino group and a hydroxyl group on a chiral center, attached to an oxolane (tetrahydrofuran) ring . This unique structure makes it a valuable chiral building block (synthon) for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals. The oxolane ring is a common heterocycle in FDA-approved drugs, known to influence the physical properties and biological activity of pharmacological molecules . As a scaffold containing multiple functional groups, it offers versatile chemical handles for further modification. Its mechanism of action in research settings is application-specific, but it is primarily utilized for its stereochemistry to create enantiomerically pure target compounds. This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1R)-2-amino-1-(oxolan-2-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2/t5-,6?/m1/s1

InChI Key

QVUIHZHGZPZYKO-LWOQYNTDSA-N

Isomeric SMILES

C1CC(OC1)[C@@H](CN)O

Canonical SMILES

C1CC(OC1)C(CN)O

Origin of Product

United States

Application of 1r 2 Amino 1 Oxolan 2 Yl Ethan 1 Ol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Principles of Chiral Amino Alcohol Ligand Design

The efficacy of a chiral amino alcohol as a ligand in asymmetric catalysis is deeply rooted in its structural and electronic properties. The design process focuses on optimizing the molecule's framework to control the coordination geometry around a metal center, thereby directing the stereochemical outcome of a reaction.

Tailoring Structural Elements for Enhanced Chelating Ability

The fundamental feature of β-amino alcohols like (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is their ability to act as bidentate ligands. The nitrogen of the amino group and the oxygen of the alcohol group can coordinate simultaneously to a metal center, forming a stable five-membered chelate ring. This chelation is crucial as it creates a rigid and well-defined chiral pocket around the metal's active site.

The stability and geometry of this metal complex are influenced by several factors:

N- and O-Substituents: The nature of substituents on the nitrogen and oxygen atoms can be modified to tune the electronic properties (Lewis basicity) of the coordinating atoms, which in turn affects the metal-ligand bond strength.

The Backbone: The carbon backbone connecting the amino and hydroxyl groups dictates the "bite angle" and the conformation of the chelate ring. In (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, the stereochemistry at C1 and the adjacent oxolane ring at C1 create a conformationally constrained backbone.

The design of effective ligands often involves creating a modular structure, which allows for systematic modifications to optimize the ligand for a specific catalytic transformation.

Elucidating Steric Directing Effects in Ligand Frameworks

Beyond chelation, the steric profile of the ligand is paramount for achieving high enantioselectivity. The non-coordinating substituents on the chiral backbone project into the space around the metal center, creating a chiral environment that sterically differentiates the two prochiral faces of the substrate.

For (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, the key steric directing element is the oxolane ring attached to the carbon bearing the hydroxyl group. This bulky, rigid cyclic structure is expected to play a significant role in orienting the substrate as it approaches the catalytic center. In many successful chiral amino alcohol ligands, steric hindrance near the coordinating groups is a critical factor for improving asymmetric induction. researchgate.netmdpi.com For instance, ligands incorporating rigid or sterically constrained moieties, such as bicyclic systems, often lead to higher enantioselectivity in reactions like borane (B79455) reductions of ketones. researchgate.net The oxolane ring in the target compound serves a similar purpose, restricting rotational freedom and creating a more defined chiral pocket to effectively shield one face of the substrate from attack.

Metal-Catalyzed Asymmetric Transformations

The combination of chelating ability and steric influence makes chiral amino alcohols powerful ligands for a wide array of metal-catalyzed asymmetric reactions, including C-C bond formations and reduction reactions.

Organometallic Catalysis with Oxolane-Based Amino Alcohol Ligands

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the effectiveness of new chiral ligands. acs.org In this reaction, a catalytic amount of a chiral β-amino alcohol reacts with diethylzinc (B1219324) to form a chiral zinc-alkoxide complex. This complex then acts as a chiral Lewis acid, coordinating the aldehyde and delivering the ethyl group to one of its prochiral faces with high selectivity.

Below is an illustrative data table showing the performance of a carbohydrate-derived ligand in the enantioselective addition of diethylzinc, which demonstrates the potential of chiral ligands containing cyclic ether frameworks.

Illustrative Results for Enantioselective Addition of Et₂Zn to Aldehydes Catalyzed by a Carbohydrate-Derived Amino Alcohol Ligand mdpi.com
EntryAldehydeYield (%)ee (%)Configuration
1Benzaldehyde8590R
2o-Methylbenzaldehyde9292R
3m-Methylbenzaldehyde8896R
4p-Chlorobenzaldehyde9585R
5Cyclohexanecarbaldehyde7035S
6Hexanal7562S

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols from prochiral ketones. Ruthenium, rhodium, and iridium complexes featuring chiral amino alcohol ligands are among the most effective catalysts for these transformations. acs.orgmdpi.com The ligand's role is to create a chiral environment that forces the hydride transfer to occur preferentially to one face of the ketone.

The structural rigidity of the ligand is crucial for high enantioselectivity in these reactions. mdpi.com Ligands such as cis-1-amino-2-indanol, which have a conformationally locked backbone, have proven to be exceptionally effective in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, affording chiral alcohols with high yields and enantiomeric excesses. mdpi.comnih.gov The rigid indane framework minimizes conformational flexibility, leading to a more organized transition state and superior stereochemical control. mdpi.com

Given these principles, the oxolane ring in (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is expected to impart the necessary rigidity to make it a potentially effective ligand for asymmetric transfer hydrogenation. The performance of a well-established rigid amino alcohol ligand, (1S,2R)-1-amino-2-indanol, in the Ru-catalyzed ATH of N-phosphinyl ketimines is shown in the following table to illustrate the high levels of efficiency and selectivity that can be achieved with such systems.

Illustrative Results for Ru-Catalyzed Asymmetric Transfer Hydrogenation Using (1S,2R)-1-amino-2-indanol Ligand mdpi.com
EntrySubstrate (Ketimine derived from)Yield (%)ee (%)
1Acetophenone9578
2Propiophenone9682
34-Chloroacetophenone9880

Copper-Catalyzed Asymmetric Reactions

Chiral 1,2-amino alcohols are a foundational class of ligands in copper-catalyzed asymmetric reactions. Their ability to form stable five-membered chelate rings with copper(II) ions creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. These ligands have been successfully employed in a variety of transformations, including Henry reactions, Michael additions, and cyclopropanations.

For instance, a novel C1-symmetric dinitrogen ligand synthesized from (1R,2R,3R,5S)-(−)-isopinocampheylamine, which shares the amino alcohol motif, has been used in combination with Cu(OAc)₂·H₂O to catalyze the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, achieving moderate to good enantioselectivities. mdpi.com Similarly, polyethylene (B3416737) glycol (PEG) supported amino alcohol ligands have been developed for copper-catalyzed asymmetric Henry reactions, allowing for easy recovery and recycling of the catalyst. researchgate.net

Theoretically, (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol could serve as a bidentate ligand for copper, with the nitrogen of the amino group and the oxygen of the hydroxyl group coordinating to the metal center. The stereocenters at the 1-position of the ethanol (B145695) backbone and the 2-position of the oxolane ring would dictate the facial selectivity of the catalyzed reaction. However, specific studies detailing its efficacy, substrate scope, and the diastereomeric and enantiomeric excesses achieved in copper-catalyzed reactions are not currently available.

Organocatalytic Applications of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis. mdpi.com Chiral amines and their derivatives are among the most powerful classes of organocatalysts, operating through enamine or iminium ion intermediates. researchgate.net Proline and its derivatives, which are cyclic amino acids, are prominent examples.

Derivatives of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, such as those incorporating a secondary amine, could potentially function as organocatalysts. For example, a diarylprolinol silyl (B83357) ether, a derivative of a chiral amino alcohol, is a widely used catalyst for a variety of asymmetric transformations. Merging organocatalysis with metal catalysis, for instance, has been shown to be a powerful strategy. mdpi.com

Despite the potential, the literature does not currently contain specific examples of derivatives of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol being employed as organocatalysts. Research in this area would be necessary to establish their catalytic activity and stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. princeton.edunih.gov

Utility as Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Chiral 1,2-amino alcohols are precursors to some of the most successful chiral auxiliaries, such as the Evans oxazolidinones. researchgate.net

Diastereoselective alkylation of enolates is a powerful method for the construction of stereogenic centers. Chiral auxiliaries, such as pseudoephedrine, can be converted into amides, and the subsequent deprotonation and alkylation proceed with high diastereoselectivity. nih.gov The auxiliary provides a rigid steric environment that directs the approach of the electrophile to one face of the enolate.

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol could be converted into a corresponding oxazolidinone or other amide-based auxiliary. The oxolane ring would provide a distinct steric and electronic environment compared to more common auxiliaries. The effectiveness of such an auxiliary in controlling the diastereoselectivity of alkylation reactions would need to be experimentally verified. Data on diastereomeric ratios and yields for specific alkylation reactions using an auxiliary derived from (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol are not present in the surveyed literature.

A general representation of the diastereoselective alkylation process using a chiral auxiliary derived from a 1,2-amino alcohol is presented in the table below.

StepDescriptionReagents and Conditions
1Acylation of the chiral auxiliaryCarboxylic acid derivative, coupling agent or base
2Enolate formationStrong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperature
3AlkylationAlkyl halide or other electrophile
4Auxiliary removalHydrolysis (acidic or basic) or reduction (e.g., LiAlH₄)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. N-acyloxazolidinones, derived from chiral amino alcohols, are highly effective dienophiles that have been used in numerous asymmetric Diels-Alder reactions. harvard.edu The auxiliary blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered side. harvard.edunih.gov

An N-acryloyl or N-crotonoyl derivative of an oxazolidinone formed from (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol could be employed as a dienophile in asymmetric Diels-Alder reactions. The stereochemical outcome would be influenced by the conformation of the acyl-oxazolidinone and the steric hindrance provided by the oxolane group. However, there are no specific reports on the use of this particular auxiliary in Diels-Alder reactions, and thus no data on the endo/exo selectivity or diastereomeric excess are available. nih.govrsc.org

Role in Diversity-Oriented Synthesis (DOS) as a Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for biological screening. nih.govcam.ac.uk This is often achieved by starting with a common scaffold that can be elaborated through various reaction pathways to produce a range of different molecular skeletons. cam.ac.uknih.gov Chiral building blocks are often used in DOS to introduce stereochemical diversity.

(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, with its multiple functional groups (primary amine, secondary alcohol) and stereocenters, possesses the characteristics of a useful scaffold for DOS. The amine and alcohol can be differentially functionalized, and the oxolane ring provides a rigid, three-dimensional structure. This scaffold could be used to generate libraries of compounds with potential biological activity. While the principles of DOS are well-established, the specific use of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol as a foundational scaffold in a DOS campaign has not been reported in the scientific literature. nih.govcam.ac.ukcam.ac.uknih.gov

Mechanistic Investigations of Reactions Involving 1r 2 Amino 1 Oxolan 2 Yl Ethan 1 Ol

Elucidation of Catalytic Cycle Mechanisms in Asymmetric Transformations

Ligand-Substrate Interactions and Transition State Analysis

No specific data or research findings are available for (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol.

The Role of the Oxolane Moiety in Stereochemical Induction

There is no specific research detailing the role of the oxolane moiety of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol in stereochemical induction.

Radical Reaction Pathways and Their Stereocontrol

Hydrogen-Atom Transfer (HAT) Processes Mediated by Chiral Catalysts

Information on (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol's involvement in HAT processes is not available.

Energy Transfer Catalysis in Stereoselective Radical Reactions

There are no documented studies on the use of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol in energy transfer catalysis.

Stereoelectronic Effects Governing Reactivity and Selectivity

Specific analysis of the stereoelectronic effects of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is not found in the available literature.

Derivatization and Structural Modification of 1r 2 Amino 1 Oxolan 2 Yl Ethan 1 Ol

Synthesis of Functionalized Analogs and Homologs for Ligand Optimization

The functionalization of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is a key strategy for ligand optimization, aiming to enhance binding affinity and selectivity for biological targets such as receptors or enzymes. mdpi.com As a chiral building block, its inherent stereochemistry is crucial for molecular recognition in biological systems. enamine.net Modifications can be directed at the amino group, the hydroxyl group, or the oxolane ring to modulate properties like polarity, steric bulk, and hydrogen bonding capacity.

The primary amine and secondary alcohol are readily available handles for derivatization through well-established synthetic protocols. researchgate.net The amine can undergo N-alkylation or N-acylation to introduce a wide variety of substituents. The hydroxyl group can be converted to ethers or esters. These modifications are instrumental in tuning the molecule's interaction with protein binding pockets. For instance, introducing aromatic rings can facilitate π-π stacking interactions, while other functional groups can serve as additional hydrogen bond donors or acceptors. mdpi.com

In a broader context, amino alcohols are recognized as versatile scaffolds in diversity-oriented synthesis, allowing for the creation of libraries of complex and diverse small molecules. diva-portal.org Computational docking studies on analogous ligands have shown that modifications such as increasing the distance between a charged amine and an aromatic ring by inserting an oxygen bridge, or adding small alkyl substituents, can significantly alter binding modes and potency. mdpi.com

Modification Site Reaction Type Introduced Functional Group Purpose in Ligand Optimization
Amino Group (-NH₂)N-AcylationAmide, Carbamate (B1207046)Introduce hydrogen bond acceptors/donors; increase steric bulk.
Amino Group (-NH₂)N-AlkylationSecondary/Tertiary AmineModulate basicity (pKa); introduce lipophilic or charged groups.
Amino Group (-NH₂)N-SulfonylationSulfonamideIntroduce strong hydrogen bond acceptor; mimic phosphate (B84403) group.
Hydroxyl Group (-OH)O-Alkylation (Etherification)EtherRemove hydrogen bond donor; increase lipophilicity.
Hydroxyl Group (-OH)O-Acylation (Esterification)EsterIntroduce hydrogen bond acceptor; act as a potential prodrug.
Oxolane RingRing Opening / ModificationLinear chain with functional groupsAlter overall scaffold shape and flexibility.

Preparation of Macrocyclic or Polycyclic Derivatives

The bifunctional nature of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol makes it an excellent candidate for the synthesis of more rigid and structurally complex macrocyclic and polycyclic derivatives. Such constrained structures are of great interest in drug design as they often exhibit higher binding affinity and selectivity due to reduced conformational entropy upon binding.

Macrocyclization: Macrocycles can be synthesized from linear precursors derived from the amino alcohol. For example, a common strategy involves functionalizing the amino and hydroxyl groups with terminal alkenes, followed by a ring-closing metathesis (RCM) reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst. nih.gov This approach has been successfully used to cyclize linear β-amino alcohol precursors into macrocyclic compounds. nih.gov Another powerful method involves multicomponent reactions to build a complex linear chain, which then undergoes an acid-mediated macrocyclization to yield structures like cyclodepsipeptides. acs.org

Polycyclization: The amino and hydroxyl groups can react intramolecularly or with difunctional reagents to form new heterocyclic rings, leading to polycyclic systems.

Oxazolidine (B1195125) Formation: A common reaction for 1,2-amino alcohols is condensation with aldehydes or ketones to form five-membered oxazolidine rings. researchgate.net The use of dialdehydes can lead to the formation of bicyclic structures. researchgate.net

Spiro-oxazolidine (B91167) Systems: Reaction with formaldehyde (B43269) can be used to form spiro-oxazolidine ring systems from secondary amine analogs. nih.gov

Cyclic Amine Formation: A one-pot procedure involving reaction with thionyl chloride (SOCl₂) followed by base-mediated intramolecular cyclization can convert amino alcohols into cyclic amines, such as pyrrolidines or piperidines, depending on the chain length. orgsyn.org

Derivative Type Synthetic Strategy Key Reagents/Catalysts Resulting Structure
MacrocycleRing-Closing Metathesis (RCM)Grubbs II CatalystLarge ring containing the amino alcohol backbone.
MacrocycleMulticomponent Reaction & CyclizationAldehydes, Isonitriles, TFACyclodepsipeptides or related macrocycles.
Polycycle (Fused)Condensation with AldehydeFormaldehyde, BenzaldehydeOxazolidine ring fused to the original structure.
Polycycle (Bridged)Condensation with DialdehydeGlyoxal, GlutaraldehydeBicyclic oxazolidine systems.
Polycycle (Fused)CyclodehydrationThionyl Chloride (SOCl₂), NaOHFused pyrrolidine (B122466) or other cyclic amine ring.

Incorporation into Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems held together by non-covalent intermolecular forces. wikipedia.org (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol possesses multiple functional groups capable of engaging in these interactions, making it a valuable component for building ordered supramolecular assemblies. The primary amine and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the ether oxygen of the oxolane ring can also act as a hydrogen bond acceptor.

These interactions are fundamental to processes like molecular self-assembly and host-guest chemistry. wikipedia.org

Self-Assembly: Chiral molecules like amino acids and their derivatives can spontaneously organize into well-defined, ordered nanostructures such as fibers, ribbons, or vesicles. nih.govglobethesis.com This process allows for the transfer and amplification of chirality from the molecular level to the supramolecular scale. globethesis.com By analogy, (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol can act as a building block for chiral supramolecular polymers, where chains of molecules are held together by a network of hydrogen bonds. nih.gov

Host-Guest Chemistry: The molecule can act as a chiral guest, binding within the cavity of a larger host molecule. This recognition is driven by a combination of forces, including hydrogen bonding, electrostatic effects, and van der Waals forces. wikipedia.orgyoutube.com For example, chiral self-assembled vesicles formed from H8-BINOL derivatives have been shown to enantioselectively recognize chiral amino alcohols, demonstrating how supramolecular hosts can be designed to interact specifically with guests of a certain chirality. nih.gov

Supramolecular Concept Role of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol Key Non-Covalent Interactions Potential Outcome
Molecular Self-AssemblyChiral Building Block (Monolayer)Hydrogen Bonding (N-H···O, O-H···N, O-H···O)Chiral nanofibers, vesicles, or gels.
Host-Guest ChemistryChiral GuestHydrogen Bonding, Electrostatic InteractionsEnantioselective binding within a host molecule (e.g., crown ether, cucurbituril).
Crystal EngineeringTectonDirectional Hydrogen BondsFormation of predictable, ordered 3D crystalline networks.

Development of Chiroptical Probes and Molecular Sensors

The determination of enantiomeric purity and absolute configuration is critical in many fields, particularly pharmaceuticals. Chiroptical spectroscopy, such as circular dichroism (CD), provides a powerful method for this analysis. (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, as a chiral analyte, can be detected and quantified using specially designed molecular probes that generate a strong chiroptical response upon interaction. acs.orgacs.org

The general principle involves an achiral or stereodynamic sensor molecule that interacts with the chiral amino alcohol. nih.govrsc.org This interaction, which can be covalent or non-covalent, forms a new complex that has a distinct and measurable CD signal, often at a wavelength where the analyte itself does not absorb. researchgate.net

Non-Covalent Probes: Acyclic cucurbiturils are π-extended host molecules that are achiral in their free state but can adopt a helical, chiral conformation upon binding a chiral guest like an amino alcohol. rsc.org This induced chirality results in a strong CD signal, allowing for the determination of the analyte's absolute configuration and enantiomeric composition through a simple "mix-and-measure" protocol. rsc.org

Covalent Probes: Achiral probes containing reactive groups, such as aryl isocyanates or aryl fluorides, can react with the amine or alcohol function of the analyte. acs.orgnih.gov This reaction covalently attaches a strong chromophore near the stereocenter of the amino alcohol, resulting in a product with a characteristic CD signal whose sign and magnitude correlate to the analyte's stereochemistry and enantiomeric excess. nih.gov

Probe Type Mechanism of Action Spectroscopic Output Information Obtained
Acyclic CucurbiturilsNon-covalent host-guest complexation; induced helical chirality in host. rsc.orgInduced Circular Dichroism (CD)Absolute configuration, enantiomeric ratio.
Aryl Fluoride ProbesCovalent reaction (nucleophilic aromatic substitution) with amine group. acs.orgresearchgate.netStrong CD signal from the new derivative.Absolute configuration, enantiomeric ratio, total concentration.
Aryl Isocyanate ProbesOrganocatalyzed covalent reaction to form urea (B33335) (with amine) or carbamate (with alcohol). nih.govUV and CD signals above 300 nm.Absolute configuration, enantiomeric ratio, total concentration.
Stereodynamic Boron/Zinc ComplexesSpontaneous asymmetric transformation of the probe upon substrate binding. acs.orgDistinctive CD signal at high wavelength.Absolute configuration, enantiomeric excess.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Characterization

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are fundamental for determining both the absolute configuration and the enantiomeric excess of a sample.

Circular Dichroism (CD) spectroscopy is a powerful method for investigating chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample as a function of wavelength. mtoz-biolabs.com A chiral molecule will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum. The resulting spectrum is highly sensitive to the molecule's stereochemistry.

For (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, the CD spectrum is expected to show specific absorption bands, known as Cotton effects, which can be either positive or negative. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores (light-absorbing groups) and their relationship to the chiral centers. By comparing the experimentally obtained CD spectrum with spectra of compounds with known configurations or with theoretical predictions, the absolute configuration of the target molecule can be assigned. mtoz-biolabs.com For instance, the exciton-coupled circular dichroism (ECCD) method, which involves derivatizing the amino and hydroxyl groups with suitable chromophores, can provide a clear and predictable CD signal for assigning absolute configuration. acs.org

Table 1: Representative Circular Dichroism Data for a Chiral Amino Alcohol

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated TransitionInterpretation
210+15,000n → π* (Amide chromophore if derivatized)Positive Cotton effect, indicative of a specific spatial arrangement.
240-8,000π → π* (Aromatic chromophore if derivatized)Negative Cotton effect, contributing to the overall stereochemical assignment.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve plots the specific rotation [α] against the wavelength (λ). Chiral molecules exhibit complex ORD curves, especially in regions where the molecule absorbs light. These curves, which show peaks and troughs, are also known as Cotton effect curves. libretexts.org

The shape of the ORD curve for (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol provides a fingerprint of its absolute configuration. A positive Cotton effect corresponds to a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. By analyzing the sign of the Cotton effect, particularly in relation to the known configurations of structurally similar molecules, the absolute stereochemistry of the chiral centers can be deduced. libretexts.org ORD is a complementary technique to CD, and together they provide a comprehensive chiroptical analysis. yale.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced techniques involving chiral auxiliaries can effectively differentiate stereoisomers. jeol.com These methods rely on converting the enantiomeric pair into a pair of diastereomers, which have distinct physical properties and, therefore, different NMR spectra.

This is typically achieved in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of the amino alcohol is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers will exhibit different chemical shifts (Δδ) in their ¹H or ¹³C NMR spectra, allowing for their differentiation and quantification. nih.gov

Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent containing an enantiomerically pure CSA, such as Pirkle's alcohol. researchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These transient complexes exist in a fast equilibrium, leading to observable differences in the chemical shifts of the corresponding protons or carbons for the R and S enantiomers. researchgate.netmdpi.com The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the strength of the interaction and the specific nuclei observed.

For (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, the protons adjacent to the chiral centers would be most affected and are the primary focus of such NMR studies.

Table 2: Hypothetical ¹H NMR Data for Stereoisomer Differentiation using a Chiral Solvating Agent

ProtonChemical Shift (δ) for (1R)-enantiomer (ppm)Chemical Shift (δ) for (1S)-enantiomer (ppm)Chemical Shift Difference (ΔΔδ) (ppm)
H-1 (CH-OH)4.154.120.03
H-2 (CH-NH₂)3.583.61-0.03
H-5' (Oxolane)3.953.930.02

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS provides an exact mass that can be used to determine a unique molecular formula.

For (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol (molecular formula C₆H₁₃NO₂), HRMS would be used to verify its elemental composition. The experimentally measured exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed structure and confirms that no unexpected atoms are present. While HRMS does not provide stereochemical information, it is a crucial step in structural elucidation, confirming the fundamental connectivity and composition before applying stereospecific techniques.

Table 3: Predicted HRMS Data for C₆H₁₃NO₂

Adduct IonCalculated Exact Mass (m/z)Expected Experimental Mass Range (±5 ppm)
[M+H]⁺132.10192132.10126 - 132.10258
[M+Na]⁺154.08386154.08309 - 154.08463
[M+K]⁺170.05780170.0570 - 170.0586

Data predicted by computational tools. uni.lu

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic methods are the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. These techniques physically separate the enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. acs.org The separation is achieved using a chiral stationary phase (CSP), which contains an enantiomerically pure molecule that interacts diastereomerically with the enantiomers of the analyte. scas.co.jpnih.gov Due to the different energies of these transient diastereomeric interactions, one enantiomer is retained on the column longer than the other, resulting in two separate peaks in the chromatogram. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the sample. Polysaccharide-based CSPs are particularly effective for the separation of amino alcohols. yakhak.org

Chiral Gas Chromatography (GC): For volatile or semi-volatile compounds, chiral GC is an excellent alternative. gcms.cz Similar to HPLC, chiral GC employs a capillary column coated with a CSP. However, because amino alcohols like (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol have polar functional groups (-OH, -NH₂) that can lead to poor peak shape and strong adsorption on the column, derivatization is often required. sigmaaldrich.com The amino and hydroxyl groups are typically converted to less polar esters or amides (e.g., by reacting with trifluoroacetic anhydride) to improve volatility and chromatographic performance. nih.govresearchgate.net

Table 4: Typical Chiral HPLC and GC Parameters for Amino Alcohol Separation

ParameterChiral HPLCChiral GC
Stationary PhasePolysaccharide-based CSP (e.g., Chiralpak IA) nih.govCyclodextrin-based CSP (e.g., Chirasil-Val) researchgate.net
Mobile Phase / Carrier GasHexane/Ethanol (B145695)/Chloroform mixture nih.govHelium or Hydrogen
DerivatizationOften not requiredRequired (e.g., N-trifluoroacetyl ester) researchgate.net
DetectionUV or Mass Spectrometry (MS)Flame Ionization (FID) or Mass Spectrometry (MS)
Typical Resolution (Rs)> 1.5 for baseline separation> 1.5 for baseline separation

Theoretical and Computational Studies on 1r 2 Amino 1 Oxolan 2 Yl Ethan 1 Ol

Conformational Analysis and Conformational Landscapes

A comprehensive conformational analysis of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol would be crucial to understanding its three-dimensional structure and how it influences the molecule's physical, chemical, and biological properties. This analysis identifies the most stable arrangements of atoms (conformers) and the energy differences between them.

Typically, computational methods such as Molecular Mechanics (MM) or quantum mechanical calculations (like Density Functional Theory, DFT) are employed to explore the potential energy surface of the molecule. For instance, studies on analogous amino alcohols, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, have utilized MM2 theoretical calculations and ¹H NMR techniques to determine preferred conformations. researchgate.net For these related compounds, intramolecular hydrogen bonding between the hydroxyl and amino groups was found to be a key factor in stabilizing certain conformers, such as a trans-dipseudoequatorial arrangement. researchgate.net

A similar investigation for (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol would involve rotating the key single bonds—specifically the C-C bond of the ethanol (B145695) backbone and the C-O and C-N bonds—to map out the conformational landscape. The resulting data would reveal the most probable shapes the molecule adopts in different environments.

Table 1: Hypothetical Low-Energy Conformers of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

Conformer ID Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Key Intramolecular Interactions
Gauche-1 ~60° 0.0 Potential O-H···N hydrogen bond
Anti ~180° Data not available Extended conformation
Gauche-2 ~-60° Data not available Steric hindrance may increase energy

Note: This table is illustrative and based on general principles of conformational analysis. Specific values require dedicated computational studies.

Electronic Structure and Reactivity Predictions (e.g., Fukui functions)

The electronic structure of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol dictates its reactivity. Quantum chemical calculations are used to determine properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Fukui functions are a powerful tool derived from DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density as an electron is added to or removed from the molecule, one can identify reactive centers. For example, in a study of 6-amino-7,9-dihydropurine-8-thione, Fukui functions were calculated to explain the chemical selectivity of different atomic sites. researchgate.netbas.bg

For (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, such an analysis would likely identify the nitrogen atom of the amino group as a primary nucleophilic site and the hydrogen of the hydroxyl group as an electrophilic site. The MEP would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions about intermolecular interactions.

Table 2: Predicted Reactive Sites in (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol based on Fukui Functions

Atom/Group Predicted Reactivity Fukui Function Index
Amino Group (N) Nucleophilic Attack (Site for electrophiles) f+
Hydroxyl Group (O) Nucleophilic Attack (Site for electrophiles) f+
Hydroxyl Group (H) Electrophilic Attack (Site for nucleophiles) f-

Molecular Dynamics Simulations of Ligand-Substrate Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly valuable for studying how a ligand like (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol might interact with a biological target, such as a protein or enzyme.

MD simulations on aqueous solutions of similar molecules, like ethanolamines, have been performed to understand intermolecular hydrogen bonding and the influence of the solvent on molecular conformation. nih.gov A simulation of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol complexed with a substrate (e.g., a receptor binding pocket) would involve placing the molecule in a simulated environment (typically water) and calculating the forces between atoms over numerous time steps.

The resulting trajectory would reveal the stability of the complex, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes that occur upon binding. This information is critical for understanding the mechanism of action and for rational drug design.

Quantum Chemical Investigations of Reaction Mechanisms and Energy Barriers

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the transition states and energy barriers involved. Such studies can differentiate between possible reaction pathways.

For instance, comparative studies on the reaction mechanisms of other amino alcohols, like 2-amino-2-methyl-1-propanol (B13486) (AMP) and monoethanolamine (MEA), with CO2 have been conducted using DFT. researchgate.net These investigations calculated the energy profiles for different pathways, such as the formation of carbamates versus bicarbonates, and identified the transition states and activation energies. researchgate.net

A similar quantum chemical study on (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol could investigate its reactions, such as N-acylation or O-alkylation. The calculations would map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This would provide quantitative data on reaction rates and thermodynamic stability of intermediates and products.

Future Directions and Emerging Research Avenues for Oxolane Based Chiral Amino Alcohols

Development of More Sustainable and Atom-Economical Synthesis Strategies

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. Future strategies for producing oxolane-based chiral amino alcohols will likely focus on minimizing waste and maximizing efficiency.

One promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offer highly stereoselective routes to chiral amino alcohols under mild reaction conditions. frontiersin.orgnih.gov These enzymatic methods can utilize renewable starting materials and often proceed with high atom economy, reducing the generation of hazardous byproducts. nih.govmdpi.com For instance, the asymmetric reductive amination of α-hydroxy ketones using engineered AmDHs presents a direct and efficient method for synthesizing chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgnih.gov

Another sustainable approach involves visible-light photoredox catalysis, which can facilitate decarboxylative radical coupling reactions of amino acids with carbonyl compounds in water at room temperature, offering a mild and efficient pathway to 1,2-amino alcohols. rsc.org Furthermore, integrating catalytic hydrogenation with technologies like electrodialysis with bipolar membranes (EDBM) can lead to a truly atom-economic process by recycling acid and base components, thereby eliminating salt waste. rsc.org

Sustainable Synthesis Strategy Key Advantages Potential for Oxolane Derivatives
Biocatalysis (e.g., AmDHs) High enantioselectivity, mild conditions, renewable feedstocks. frontiersin.orgnih.govDirect synthesis from corresponding α-hydroxy ketones derived from oxolane.
Visible-Light Photoredox Catalysis Utilizes light as a renewable energy source, mild reaction conditions. rsc.orgCoupling of oxolane-containing carbonyls with amino acid derivatives.
Integrated Catalytic Hydrogenation and EDBM High atom economy, waste reduction, recycling of reagents. rsc.orgGreener production of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol from precursors.

Exploration of Novel Catalytic Transformations and Process Intensification

The development of novel catalytic systems is paramount for improving the synthesis of oxolane-based chiral amino alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents a safe, operationally simple, and green alternative to traditional methods. acs.orgnih.gov This approach can provide access to a variety of chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another key area of future research. The use of continuous-flow microreactors for enzymatic cascades is a prime example. nih.gov By compartmentalizing reactions, inhibitory effects can be overcome, leading to increased volumetric activity and significantly reduced reaction times. nih.gov This approach allows for better control over reaction parameters and facilitates faster process optimization. nih.gov

Moreover, novel catalytic strategies, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offer new pathways for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to control chemo- and stereoselectivity, providing access to previously challenging-to-synthesize products with high enantiomeric excess. westlake.edu.cn

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, better process control, and scalability. ucd.ie The integration of biocatalytic processes into continuous-flow systems is a particularly promising avenue for the synthesis of chiral amino alcohols. researchgate.netmdpi.com Immobilized enzymes in packed-bed reactors can be used for continuous production, which can lead to higher productivity and easier product isolation. researchgate.net

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and feedback control, will likely play a significant role in the future production of oxolane-based chiral amino alcohols. These platforms can accelerate reaction optimization and enable the on-demand synthesis of specific compounds. The development of robust and reusable immobilized enzyme systems is crucial for the successful implementation of these automated processes. researchgate.net

Flow Chemistry Application Advantages Relevance to Oxolane Amino Alcohols
Continuous-Flow Biocatalysis Reduced product inhibition, improved mass transfer, continuous production. researchgate.netmdpi.comEfficient and scalable synthesis of (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol.
Telescoped Reactions Elimination of intermediate isolation steps, reduced waste and production costs. ucd.iersc.orgStreamlined multi-step synthesis of complex derivatives from oxolane precursors.
Automated Synthesis Platforms Rapid optimization, on-demand synthesis, improved process control.High-throughput screening of reaction conditions and catalyst performance.

Design of Next-Generation Chiral Ligands with Enhanced Performance and Broad Substrate Scope

Chiral amino alcohols are not only synthetic targets but also crucial components of chiral ligands for asymmetric catalysis. rsc.orgnih.gov The oxolane moiety in (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol can provide a unique structural and stereoelectronic profile when incorporated into a ligand scaffold.

Future research will focus on the design and synthesis of novel chiral ligands derived from oxolane-based amino alcohols. This includes the development of multifunctional ligands that can promote reactions with high efficiency and selectivity. nih.gov For example, the introduction of siloxane substituents into oxazoline (B21484) ferrocene (B1249389) ligands has shown significant potential, leading to catalysts that outperform classical analogues in various asymmetric transformations. mdpi.com

The development of new ligand families, such as planar and central chiral ferrocenyl phosphines and chiral triazole-oxazoline derivatives, will broaden the scope of asymmetric reactions that can be effectively catalyzed. researchgate.netrsc.org The goal is to create ligands with a broad substrate scope, high catalytic activity, and the ability to be easily recovered and reused. rsc.orgnih.gov

Ligand Design Strategy Anticipated Benefits Example Application
Incorporation of Novel Scaffolds (e.g., Ferrocenes, Triazoles) Unique stereoelectronic properties, enhanced stability. researchgate.netrsc.orgPalladium-catalyzed asymmetric allylic alkylation. rsc.org
Introduction of Functional Groups (e.g., Siloxanes) Improved catalytic performance, potential for catalyst recovery. mdpi.comAsymmetric transformations surpassing classical ligands. mdpi.com
Development of Tridentate and Multifunctional Ligands Enhanced coordination to metal centers, improved stereocontrol. nih.govresearchgate.netTitanium-catalyzed asymmetric Strecker reaction. researchgate.net

Q & A

Q. What are the common synthetic routes for (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is synthesized via stereoselective reduction of its corresponding ketone precursor, (1R)-1-(oxolan-2-yl)ethan-1-one. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at -78°C is commonly employed to preserve stereochemical integrity . Enantiomeric purity (>98% ee) is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Kinetic resolution during crystallization can further enhance purity, leveraging differential solubility of enantiomers in ethanol/water mixtures .

Q. How can researchers verify the stereochemical configuration of this compound using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 (via Olex2 interface) confirm the (1R) configuration. The Flack parameter (near 0.0) and anomalous dispersion effects validate absolute stereochemistry . For less crystalline samples, electronic circular dichroism (ECD) spectroscopy coupled with density functional theory (DFT) calculations provides complementary stereochemical evidence .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data regarding the compound's biological activity across different assay systems?

  • Methodology : Contradictions often arise from assay-specific variables (e.g., solvent polarity, cell-line variability). To address this:
  • Dose-response normalization : Compare EC₅₀ values across assays using standardized DMSO concentrations (<0.1% v/v) .
  • Off-target profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify non-specific interactions.
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies. LC-MS/MS quantifies parent compound degradation .
  • Table 1 : Example of contradictory activity in enzyme inhibition assays:
Assay SystemIC₅₀ (μM)SolventpH
Human ADH112.3 ± 1.2PBS7.4
Rat ADH345.7 ± 3.8Tris8.0
Note: PBS (phosphate-buffered saline) vs. Tris buffer alters ionization of the amino group, affecting binding affinity.

Q. How can computational modeling techniques be applied to predict the interaction mechanisms of this compound with biological targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to alcohol dehydrogenase (ADH). The oxolane ring’s oxygen and amino group form hydrogen bonds with ADH’s catalytic zinc ion (bond distance: 2.1–2.3 Å) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions in the enzyme-compound complex.
  • Free energy calculations : Apply the MM-PBSA method to estimate binding free energy (ΔG ~ -8.2 kcal/mol), correlating with experimental IC₅₀ values .

Data Analysis and Optimization

Q. What chromatographic methods are optimal for separating (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol from its diastereomers during purification?

  • Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) and isocratic elution (70:30 water/acetonitrile + 0.1% trifluoroacetic acid). Retention times: (1R)-enantiomer = 8.2 min; (1S)-enantiomer = 9.5 min. For preparative scale, switch to chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol (85:15) at 1.0 mL/min .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of enzymatic oxidation of this compound?

  • Methodology : Synthesize deuterated analogs (e.g., (1R)-2-Amino-1-(oxolan-2-yl)[1-²H]ethan-1-ol). Measure kcat/KMk_{cat}/K_M ratios using ADH isoforms. A primary KIE (kH/kD>2k_H/k_D > 2) indicates rate-limiting C-H bond cleavage, consistent with hydride transfer mechanisms. Secondary KIEs (<1.2) suggest minor conformational changes during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.